molecular formula C23H27N3O3 B11330194 N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11330194
M. Wt: 393.5 g/mol
InChI Key: IJHKNKCARVOHPM-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The oxazole ring is then formed via a cyclization reaction. The final step involves the coupling of the furan-piperidine intermediate with the oxazole derivative under specific reaction conditions, such as the use of a base and a solvent like ethanol .

Chemical Reactions Analysis

N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form oxazoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to certain receptors, such as G-protein coupled receptors, and modulate their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    Furan derivatives: These compounds share the furan ring and have similar reactivity and applications.

    Piperidine derivatives: These compounds share the piperidine ring and are often used in medicinal chemistry.

    Oxazole derivatives:

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H27N3O3/c1-16-5-7-18(8-6-16)22-14-19(25-29-22)23(27)24-15-20(21-4-3-13-28-21)26-11-9-17(2)10-12-26/h3-8,13-14,17,20H,9-12,15H2,1-2H3,(H,24,27)

InChI Key

IJHKNKCARVOHPM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C)C4=CC=CO4

Origin of Product

United States

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